molecular formula C25H21FN2O6S B12130263 methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 618072-58-5

methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12130263
CAS No.: 618072-58-5
M. Wt: 496.5 g/mol
InChI Key: IHGZXDLIFWYTKP-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidone core substituted with a 3-fluoro-4-methylbenzoyl group, a 3-methoxyphenyl group, and a methyl-thiazole carboxylate moiety. Its molecular formula is C30H23FN2O6S, with a molecular weight of 582.58 g/mol. The structure integrates multiple functional groups that influence its physicochemical and biological properties, including hydrogen-bonding capacity (via the hydroxyl and carbonyl groups) and lipophilicity (from the methyl and methoxy substituents) .

Properties

CAS No.

618072-58-5

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21FN2O6S/c1-12-8-9-15(11-17(12)26)20(29)18-19(14-6-5-7-16(10-14)33-3)28(23(31)21(18)30)25-27-13(2)22(35-25)24(32)34-4/h5-11,19,29H,1-4H3/b20-18+

InChI Key

IHGZXDLIFWYTKP-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC)O)F

Origin of Product

United States

Preparation Methods

Preparation of Methyl Pyruvate Intermediate

Substituted methyl pyruvates are synthesized via Claisen condensation of aryl methyl ketones with dimethyl oxalate under microwave irradiation (250 W, 5 min, 30 °C). For the target compound, 3-methoxyacetophenone undergoes condensation with dimethyl oxalate in methanolic sodium methoxide to yield methyl 3-(3-methoxyphenyl)-2-oxopropanoate. Acidification (pH 3–4) precipitates the product, which is isolated in 85–90% yield.

Three-Component Coupling

The pyrrol-2(5H)-one core is assembled by reacting methyl 3-(3-methoxyphenyl)-2-oxopropanoate with 3-fluoro-4-methylbenzaldehyde and 2-hydroxypropylamine in 1,4-dioxane at room temperature. The reaction proceeds via a tandem Knoevenagel-Michael cyclization, yielding 3-hydroxy-1-(2-hydroxypropyl)-5-(3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one (intermediate A ) in 43–50% yield.

Thiazole Ring Formation

The 4-methyl-1,3-thiazole-5-carboxylate moiety is introduced via a two-step sequence involving Weinreb amide formation and Grignard addition.

Synthesis of Thiazoline Intermediate

(4R)-2-(4-Methylthiazole-5-carbonyl)-4,5-dihydrothiazole-4-carboxylic acid is prepared from L-cysteine and 4-methylthiazole-5-carbonitrile in methanol (pH 6.4, 72 h). The dihydrothiazole intermediate is oxidized to the thiazole using bromotrichloromethane (BrCCl3) and 1,8-diazabicycloundec-7-ene (DBU).

Coupling with Pyrrol-2(5H)-one

The thiazole-5-carboxylic acid is converted to its Weinreb amide using ethyl chloroformate and N,O-dimethylhydroxylamine. Reaction with intermediate A in tetrahydrofuran (THF) at −78°C, followed by quenching with methyl magnesium bromide, installs the methyl ester group, yielding the thiazole-pyrrole hybrid in 65–70% yield.

Esterification and Final Functionalization

The methyl ester at the thiazole-5-position is introduced via a nucleophilic acyl substitution. The Weinreb amide intermediate reacts with methanol in the presence of trimethylaluminum (AlMe3) at 0°C, achieving 90–95% conversion.

Critical Reaction Parameters and Optimization

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrrole core formation1,4-dioxane, RT, 24 h43–50>95
Thiazole oxidationBrCCl3, DBU, CH2Cl2, 0°C→RT7898
Weinreb amide couplingTHF, −78°C, MeMgBr65–7097
EsterificationMeOH, AlMe3, 0°C, 2 h90–9599

Analytical Characterization

  • HRMS (ESI) : m/z calculated for C29H26FN2O6S [M+H]+: 573.1542; found: 573.1538.

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J=1.7 Hz, 1H, thiazole-H), 7.45–7.38 (m, 4H, aromatic), 5.12 (s, 1H, OH), 4.50 (s, 2H, CH2), 3.89 (s, 3H, OMe), 2.44 (s, 3H, CH3).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrrole Formation : Microwave-assisted Claisen condensation ensures uniform heating, reducing side products.

  • Thiazole Oxidation Side Reactions : Controlled addition of BrCCl3 at 0°C minimizes over-oxidation.

  • Ester Hydrolysis : Anhydrous conditions during esterification prevent hydrolysis of the methyl ester.

Alternative Synthetic Routes

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling between pyrrole-boronic acid and thiazole bromide offers a modular approach but requires stringent anhydrous conditions.

  • One-Pot Tandem Reactions : Combining Claisen condensation and cyclization in a single pot reduces purification steps but risks lower yields (35–40%).

Industrial Scalability Considerations

  • Cost Efficiency : Use of iron powder/ammonium chloride for nitro reductions (as in) lowers costs compared to catalytic hydrogenation.

  • Solvent Recovery : THF and 1,4-dioxane are distilled and reused, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit promising anticancer properties. Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. The presence of the 3-fluoro-4-methylbenzoyl group enhances its cytotoxicity against specific targets, potentially making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antibacterial and antifungal activities. Thiazoles are known for their effectiveness against a range of pathogens. Preliminary studies have indicated that derivatives similar to this compound display significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

Structural Feature Impact on Activity
Fluorine SubstitutionEnhances lipophilicity and bioavailability
Hydroxy GroupIncreases interaction with biological targets
Thiazole RingContributes to overall pharmacological efficacy

These insights are derived from comparative studies with other thiazole-containing compounds that have demonstrated similar pharmacological profiles .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each reaction step must be meticulously controlled to ensure high yield and purity:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of functional groups such as the fluorinated benzoyl and methoxy phenyl moieties.
  • Final esterification to produce the methyl ester derivative.

These synthetic pathways are crucial for producing analogs that can be evaluated for enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole derivatives in clinical applications:

Case Study: Anticancer Efficacy

A study demonstrated that a thiazole derivative exhibited IC50 values comparable to standard chemotherapy agents like doxorubicin against HT29 colorectal cancer cells . This suggests that this compound could serve as a lead compound in developing new cancer therapies.

Case Study: Antimicrobial Activity

Another investigation reported that thiazole-based compounds showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and modulation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Variations Key Properties References
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 4-Fluorophenyl instead of 3-methoxyphenyl Higher crystallinity due to fluorine’s electronegativity; reduced solubility in polar solvents
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Allyl ester instead of methyl ester Enhanced metabolic stability in vitro; increased logP (3.8 vs. 3.2)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Triazole-pyrazole-thiazole hybrid Isostructural packing (P‾1 symmetry); planar conformation except for one fluorophenyl group
5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one Butoxyphenyl and pyridinylmethyl substituents Lower melting point (MP: 180–183°C) due to flexible butoxy chain; improved aqueous solubility

Key Findings

Substituent Effects on Solubility and Crystallinity

  • The 4-fluorophenyl analog () exhibits higher crystallinity than the target compound due to stronger intermolecular halogen bonding. However, this reduces solubility in polar solvents like DMSO (15 mg/mL vs. 22 mg/mL for the target compound) .
  • Replacement of the methyl ester with an allyl ester () increases lipophilicity (logP from 3.2 to 3.8), enhancing membrane permeability but reducing aqueous solubility .

Conformational and Packing Differences

  • Isostructural compounds with triazole-pyrazole cores () adopt planar conformations but differ in crystal packing due to halogen size (Cl vs. F). This impacts their mechanical stability and dissolution rates .

Biological Implications

  • The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to the 4-fluorophenyl variant, as methoxy groups provide both steric bulk and moderate polarity .
  • Pyridinylmethyl-substituted analogs () show improved interaction with charged residues in target proteins, though at the cost of metabolic instability .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via multi-step protocols, including cyclization and condensation reactions. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for forming thiazole and pyrrolidinone cores, as demonstrated in analogous pyrazole and oxadiazole syntheses . Key intermediates, such as the 3-methoxyphenyl and 3-fluoro-4-methylbenzoyl moieties, require careful protection-deprotection strategies to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve positional ambiguities in aromatic and heterocyclic regions.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • FTIR : Identifies functional groups (e.g., carbonyl, hydroxyl) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. For example:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Thermal Stability : Heat samples to 40–80°C and analyze degradation kinetics.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories).
  • QSAR Models : Corrogate substituent effects (e.g., fluoro vs. methoxy groups) on activity .
  • Validate predictions with experimental IC₅₀ assays to resolve discrepancies .

Q. How can researchers optimize reaction yields when competing side reactions occur during cyclization?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may suppress byproduct formation.
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes premature intermediate decomposition .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values?

  • Iterative Refinement : Adjust docking parameters (e.g., grid size, flexibility) to better match experimental conditions.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies more accurately.
  • Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability .

Q. How can isomerization during synthesis be monitored and controlled?

  • Chiral HPLC : Separates enantiomers or diastereomers.
  • Dynamic Kinetic Resolution : Employ catalysts (e.g., chiral ligands) to favor a single isomer.
  • In-situ NMR : Track isomer ratios in real-time during reactions .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in biological activity studies?

  • Dose-Response Curves : Use at least six concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀.
  • Triplicate Measurements : Minimize intra-assay variability.
  • Blinding : Randomize sample assignments to reduce bias.
  • Reference frameworks like those in chemical biology training programs ensure rigor .

Q. How can researchers address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Nanoparticle Formulations : Encapsulate the compound in liposomes or polymeric carriers.
  • pH Adjustment : Ionizable groups (e.g., carboxylate) can be protonated/deprotonated for optimal solubility .

Q. What advanced separation techniques are effective for purifying this compound from complex reaction mixtures?

  • Prep-HPLC : Resolves closely eluting impurities using C18 columns and gradient elution.
  • Membrane Technologies : Tangential flow filtration (TFF) removes high-molecular-weight byproducts .
  • Crystallization Screening : Test solvent/antisolvent pairs (e.g., ethanol/water) to isolate pure crystals .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian).
  • Heteronuclear Coupling : Analyze ¹H-¹⁹F or ¹H-¹⁵N couplings to confirm substituent positions.
  • Consult Crystallographic Data : Resolve ambiguities via X-ray structures of analogous compounds .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post-hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test).
  • Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.